molecular formula C16H23ClN2O B7920507 N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7920507
M. Wt: 294.82 g/mol
InChI Key: BWPBXTZAGKAXLT-UHFFFAOYSA-N
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Description

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is a chemical compound of interest in advanced chemical research and development. It features a molecular formula of C 16 H 23 ClN 2 O and a molecular weight of 294.82 g/mol . The compound's structure integrates a pyrrolidine ring, a chloroacetamide moiety, and a benzyl group, making it a valuable intermediate for the synthesis of more complex molecules . This compound is exclusively intended for laboratory research purposes. It is not designed for human therapeutic applications or veterinary use. Researchers are advised to consult the relevant, up-to-date scientific literature to explore the specific applications and mechanistic studies associated with this compound and its structural analogs. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is supplied and guaranteed for Research Use Only.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-19(16(20)10-17)13-15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPBXTZAGKAXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Acyl Chloride-Amine Coupling

This approach involves reacting 2-chloroacetyl chloride with pre-synthesized N-ethyl-(1-benzyl-pyrrolidin-3-ylmethyl)amine. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as an HCl scavenger.

Pathway B: Carbodiimide-Mediated Amide Formation

Alternative protocols utilize 2-chloroacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO), followed by coupling with the amine component. While effective, this method requires stringent moisture control and generates stoichiometric urea byproducts.

Synthesis of N-Ethyl-(1-Benzyl-pyrrolidin-3-ylmethyl)amine

Pyrrolidine Core Functionalization

The synthesis begins with pyrrolidin-3-ylmethanol, which undergoes sequential transformations:

Step 1: Benzylation
Pyrrolidin-3-ylmethanol reacts with benzyl bromide in acetonitrile under reflux with potassium carbonate as base, yielding 1-benzyl-pyrrolidin-3-ylmethanol (75–82% yield).

Step 2: Mesylation
Methanesulfonyl chloride (1.2 eq) in DCM with TEA (2.5 eq) converts the alcohol to the corresponding mesylate (89–93% yield), facilitating nucleophilic displacement.

Step 3: Ethylamine Displacement
Heating the mesylate with excess ethylamine (5 eq) in ethanol at 60°C for 12 hours furnishes N-ethyl-(1-benzyl-pyrrolidin-3-ylmethyl)amine. Purification via silica chromatography (hexane/ethyl acetate 3:1) provides the amine in 68–72% yield.

Amide Bond Formation Strategies

Direct Acyl Chloride Coupling

A representative procedure from Method D was adapted:

  • Reagents : N-Ethyl-(1-benzyl-pyrrolidin-3-ylmethyl)amine (1.0 eq), 2-chloroacetyl chloride (1.1 eq), TEA (2.5 eq)

  • Conditions : Anhydrous DCM, 0°C → room temperature, 4 hours

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

  • Yield : 67% after column chromatography (SiO₂, ethyl acetate/hexane gradient)

Critical Parameters :

  • Strict temperature control during acyl chloride addition prevents N-overalkylation

  • Excess TEA ensures complete HCl neutralization without base-induced decomposition

Carbodiimide-Mediated Coupling

Following Method 1 from:

  • Reagents : 2-Chloroacetic acid (1.1 eq), EDC (1.2 eq), DMSO solvent

  • Reaction Time : 18 hours at room temperature

  • Yield : 58% (lower than acyl chloride method due to competing hydrolysis)

Comparative Analysis of Synthetic Methods

ParameterAcyl Chloride MethodCarbodiimide Method
Reaction Time (h)418
Yield (%)6758
Byproduct FormationHCl (neutralized)Urea derivatives
Purification ComplexityModerateHigh
Scalability>100 g<50 g

Data synthesized from demonstrates the acyl chloride method's superiority in yield and scalability, despite requiring stringent anhydrous conditions.

Advanced Purification Techniques

Silica Gel Chromatography

The preferred method for intermediate purification:

  • Stationary Phase : 230–400 mesh silica

  • Eluent System : Ethyl acetate/hexane (1:3 → 1:1 gradient)

  • Recovery : 85–92% for amine intermediates

Preparative HPLC for Final Product

C18 reverse-phase columns (Phenomenex Gemini) with water/acetonitrile mobile phases (0.1% TFA modifier) achieve >98% purity for analytical standards.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) Key Signals :

  • δ 7.32–7.25 (m, 5H, benzyl aromatic)

  • δ 4.21 (s, 2H, CH₂Cl)

  • δ 3.81–3.45 (m, 4H, pyrrolidine N-CH₂)

  • δ 1.12 (t, J=7.1 Hz, 3H, NCH₂CH₃)

HRMS (ESI+) : Calculated for C₁₇H₂₄ClN₂O [M+H]⁺: 323.1554, Found: 323.1557 .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminium hydride in THF.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetic acid, while substitution reactions may produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Toxicity Comparison

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Key Substituents
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide H302 (Category 4) H315 (Category 2) H319 (2A) Benzyl, acetamide
Target Compound Likely higher Likely higher Likely higher Chloro, ethyl, benzyl-pyrrolidine
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight and Solubility :

    • The target compound’s molecular weight is expected to exceed 300 g/mol (based on structural complexity), reducing aqueous solubility compared to simpler acetamides like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide.
    • The chloro group increases lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects.
  • N-((S)-2-((S)-3-(2,5,8,11,14-pentaoxahexadecan-16-yloxy)pyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(2-nitrophenyl)acetamide hydrochloride (CAS 1643681-86-0):

    • Contains a polyether chain (2,5,8,11,14-pentaoxahexadecan-16-yloxy ) and nitro group.
    • The polyether chain improves water solubility, contrasting with the target compound’s chloroethyl group, which prioritizes lipophilicity.

Table 2: Physicochemical Comparison

Compound Molecular Weight Key Substituents Solubility Profile
Target Compound ~350–400 g/mol* Chloro, ethyl, benzyl-pyrrolidine Low aqueous, high lipid
CAS 1643681-86-0 654.19 g/mol Polyether, nitro, methyl Moderate aqueous

*Estimated based on structural analogs.

Biological Activity

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Molecular Formula : C16H23ClN2O
Molecular Weight : 294.82 g/mol
Density : 1.129 g/cm³ (predicted)
Boiling Point : 404.6 °C (predicted)
Acidity Constant (pKa) : 8.94 (predicted)

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where 1-benzyl-pyrrolidine reacts with 2-chloro-N-ethyl-acetamide. Reaction conditions often include the use of bases like sodium hydride to deprotonate the nitrogen atom of the pyrrolidine ring, facilitating the substitution process.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound has been studied for its potential effects on:

  • Neurotransmitter Systems : It may influence cholinergic systems by modulating acetylcholinesterase (AChE) activity, which is crucial for neurotransmission in the central nervous system .
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that several pyrrolidine derivatives, including those similar to this compound, showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. The MIC values varied significantly depending on the structure of the compounds tested .
    • Table 1 summarizes the antimicrobial activity of related compounds:
    Compound NameBacterial StrainMIC (mg/mL)
    This compoundStaphylococcus aureus0.0048
    N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamideEscherichia coli0.0195
    N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-propyl-acetamideBacillus mycoides0.0098
  • Neuropharmacological Studies :
    • In vitro assays have suggested that this compound could serve as a lead for developing new treatments for neurological disorders by acting as an AChE inhibitor . Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide?

Methodological Answer: A common approach involves condensation reactions using ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours). Similar acetamide derivatives have been synthesized via nucleophilic substitution of chloroacetyl intermediates with amine precursors . Purification typically employs recrystallization or column chromatography. Key intermediates should be verified via LC-MS or NMR prior to final coupling steps.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on structurally related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management: Collect spills using non-sparking tools and dispose via hazardous waste protocols. Avoid water flushing to prevent environmental contamination .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^13C NMR to confirm substituent placement and stereochemistry. For example, pyrrolidine methylene protons typically resonate at δ 2.5–3.5 ppm .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. A related acetamide derivative showed a mean C–C bond length of 0.003 Å and an R factor of 0.030 .

Advanced Research Questions

Q. How can enantiomeric purity be assessed using crystallographic methods?

Methodological Answer:

  • Flack Parameter Analysis: Implement the Flack x parameter (superior to Rogers’ η for near-centrosymmetric structures) during refinement to determine absolute configuration. This method minimizes false chirality assignments .
  • SHELX Integration: Use SHELXL’s TWIN/BASF commands for handling twinned crystals. High-resolution data (>1.0 Å) improves precision in enantiomorph assignment .

Q. How should contradictory bioactivity data be resolved in pharmacological studies?

Methodological Answer:

  • Iterative Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variability.
  • Control Experiments: Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate assay sensitivity.
  • Statistical Rigor: Apply multivariate analysis (e.g., PCA) to identify confounding factors like solvent polarity or batch impurities .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to map electrostatic potentials and identify reactive sites (e.g., chloroacetamide’s electrophilic carbon).
  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., neuronal receptors). Compare results with analogs like N-(2-chloro-4-methylphenyl)acetamide to rationalize selectivity .

Q. How do substituents influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Comparative Kinetics: Monitor hydrolysis rates of the chloroacetamide group under varying pH (e.g., 7.4 vs. 9.0) using UV-Vis spectroscopy.
  • Analog Studies: Chlorine’s electron-withdrawing effect in related pesticides (e.g., alachlor) accelerates thiol-mediated substitution, suggesting similar reactivity here .

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